

Phenyltin Trichloride: Reaction Mechanisms and Applications in Organic Synthesis

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Compound of Interest

Compound Name: *Phenyltin trichloride*

Cat. No.: *B074287*

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Introduction

Phenyltin trichloride (PhSnCl_3) is a versatile organotin compound utilized in a range of organic transformations. Its utility stems from its dual reactivity: it can act as a source of a phenyl group in cross-coupling reactions and as a Lewis acid to activate substrates. This document provides detailed application notes on the primary reaction mechanisms of **phenyltin trichloride**, complete with experimental protocols and quantitative data to facilitate its use in a research and development setting.

Key Applications and Reaction Mechanisms

Phenyltin trichloride is prominently used in Stille cross-coupling reactions and as a Lewis acid catalyst in various organic syntheses, including conjugate additions and the formation of heterocyclic compounds.

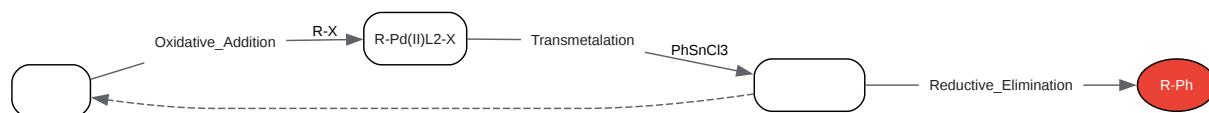
Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.^{[1][2]} In this context, **phenyltin trichloride** serves as the organotin reagent, transferring its phenyl group.

Reaction Mechanism:

The catalytic cycle of the Stille reaction is widely accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

- Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
- Transmetalation: The organotin reagent (PhSnCl_3) exchanges its organic group (phenyl) with the halide on the palladium center.
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (Ph-R) and regenerating the Pd(0) catalyst.



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Stille Coupling Catalytic Cycle

Quantitative Data for Stille Coupling Reactions:

Entry	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Pd ₂ (dba) ₃ (1.5)	P(t-Bu) ₃ (3.5)	Dioxane	110	12	97
2	4-Bromotoluene	Pd(OAc) ₂ (2)	PCy ₃ (4)	Toluene	100	16	85
3	4-Chloroanisole	Pd ₂ (dba) ₃ (2)	P(o-tol) ₃ (8)	Dioxane	120	24	78
4	1-Bromonaphthalene	Pd(PPh ₃) ₄ (5)	-	DMF	95	12	92

Experimental Protocol: Stille Coupling of Iodobenzene with **Phenyltin Trichloride**

Materials:

- Iodobenzene (1.0 mmol, 204 mg)
- Phenyltin trichloride** (1.2 mmol, 363 mg)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
- Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.035 mmol, 7.1 mg)
- Cesium fluoride (CsF) (2.2 mmol, 334 mg)
- Anhydrous dioxane (5 mL)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, P(t-Bu)₃, and CsF.

- Add anhydrous dioxane, followed by iodobenzene and **phenyltin trichloride**.
- Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
- After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the biphenyl product.

Lewis Acid Catalysis

Phenyltin trichloride can function as a Lewis acid, activating substrates for nucleophilic attack. This property is exploited in various reactions, including conjugate additions and heterocyclic synthesis. The Lewis acidity of **phenyltin trichloride** is comparable to, though sometimes weaker than, tin(IV) chloride (SnCl_4).

Phenyltin trichloride can catalyze the Michael addition of nucleophiles to α,β -unsaturated carbonyl compounds. It activates the enone by coordinating to the carbonyl oxygen, rendering the β -carbon more electrophilic.

Reaction Mechanism:

- Activation: **Phenyltin trichloride** coordinates to the carbonyl oxygen of the α,β -unsaturated compound.
- Nucleophilic Attack: The nucleophile attacks the activated β -carbon.
- Protonation: The resulting enolate is protonated to give the 1,4-adduct.



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Phenyltin Trichloride Catalyzed Michael Addition

Experimental Protocol: **Phenyltin Trichloride** Catalyzed Conjugate Addition to Chalcone

Materials:

- Chalcone (1.0 mmol, 208 mg)
- Thiophenol (1.2 mmol, 132 mg)
- **Phenyltin trichloride** (0.1 mmol, 30 mg)
- Dichloromethane (5 mL)

Procedure:

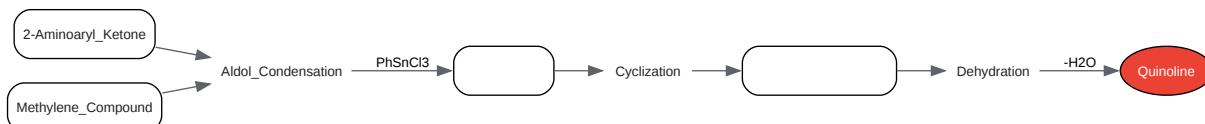
- To a solution of chalcone in dichloromethane, add **phenyltin trichloride** at room temperature.
- Stir the mixture for 10 minutes, then add thiophenol.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by column chromatography to yield the 1,4-adduct.

The Friedländer synthesis is a classic method for constructing quinoline rings.^{[5][6][7][8]} **Phenyltin trichloride** can act as a Lewis acid catalyst to promote the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.^[9]

Reaction Mechanism:

The reaction is believed to proceed via an initial aldol condensation followed by a cyclization and dehydration.

- Aldol Condensation: The enolate of the methylene-containing compound adds to the carbonyl of the 2-aminoaryl aldehyde/ketone.
- Cyclization/Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the quinoline ring.



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Friedländer Annulation for Quinoline Synthesis

Experimental Protocol: **Phenyltin Trichloride** Catalyzed Friedländer Synthesis of 2-Phenylquinoline

Materials:

- 2-Aminobenzophenone (1.0 mmol, 197 mg)
- Acetophenone (1.2 mmol, 144 mg)
- **Phenyltin trichloride** (0.2 mmol, 60 mg)
- Toluene (5 mL)

Procedure:

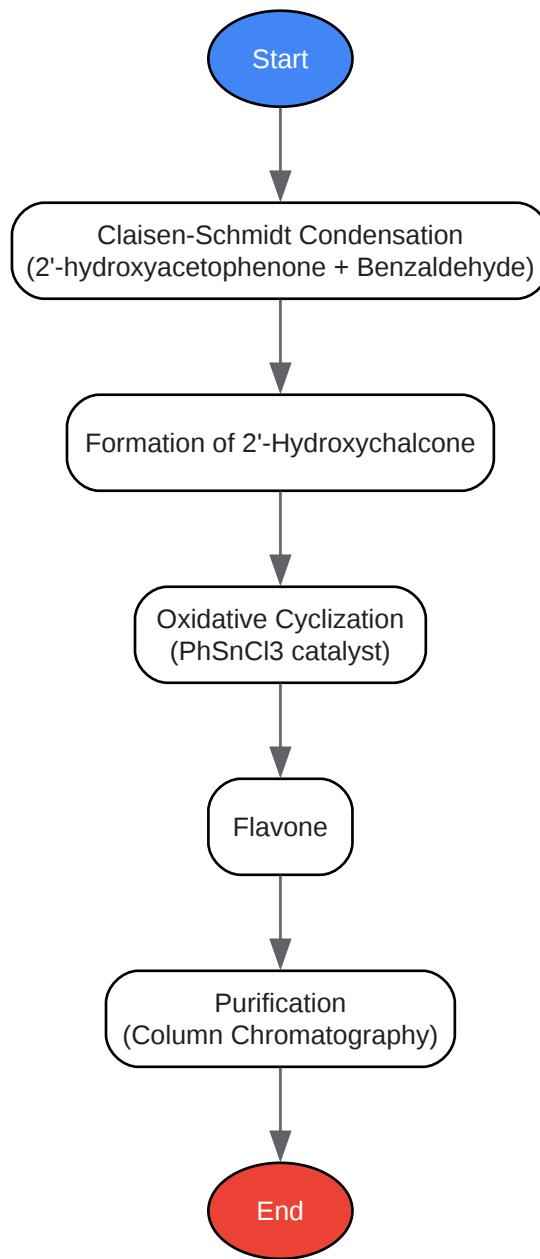
- In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminobenzophenone and acetophenone in toluene.
- Add **phenyltin trichloride** to the solution.
- Reflux the mixture for 24 hours, collecting the water that forms.

- Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 2-phenylquinoline.

Flavones, a class of flavonoids, can be synthesized from 2'-hydroxychalcones. **Phenyltin trichloride** can be employed as a Lewis acid to facilitate the oxidative cyclization of the chalcone precursor.

General Workflow:

The synthesis of flavones typically involves two main stages: the synthesis of the 2'-hydroxychalcone precursor via a Claisen-Schmidt condensation, followed by the oxidative cyclization to form the flavone ring.



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General Workflow for Flavone Synthesis

Experimental Protocol: Synthesis of Flavone from 2'-Hydroxychalcone

Materials:

- 2'-Hydroxychalcone (1.0 mmol, 224 mg)
- **Phenyltin trichloride** (0.1 mmol, 30 mg)

- Dimethyl sulfoxide (DMSO) (5 mL)
- Iodine (I₂) (1.2 mmol, 305 mg)

Procedure:

- Dissolve 2'-hydroxychalcone in DMSO in a round-bottom flask.
- Add **phenyltin trichloride** and iodine to the solution.
- Heat the reaction mixture at 120 °C for 4 hours.
- After cooling, pour the reaction mixture into ice-cold water.
- Extract the product with ethyl acetate.
- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the flavone.

Conclusion

Phenyltin trichloride is a valuable reagent in organic synthesis, with its utility centered on its role in Stille cross-coupling reactions and as a Lewis acid catalyst. The protocols and data presented herein provide a foundation for researchers to employ this compound in the synthesis of complex organic molecules and for the development of novel synthetic methodologies. Proper handling and safety precautions are essential when working with organotin compounds.

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